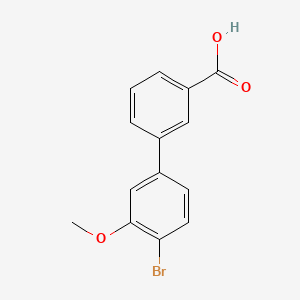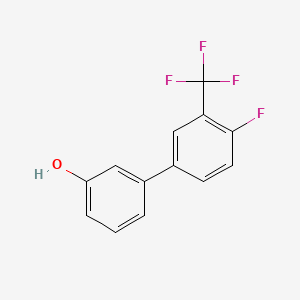
3-(4-Fluoro-3-trifluoromethylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and phenol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the two aromatic rings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to reduce costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-(4-Fluoro-3-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzylamine
Comparison: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is unique due to the presence of both fluoro and trifluoromethyl groups on a biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDYXDCKIVGIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683612 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-86-4 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
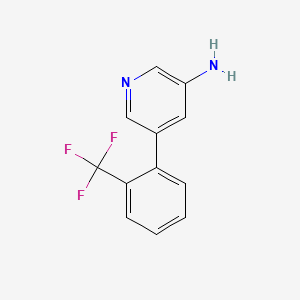

![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]- (9CI)](/img/new.no-structure.jpg)

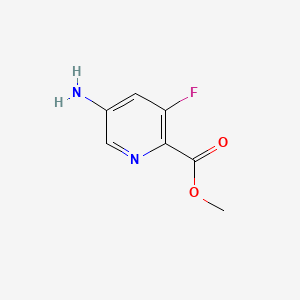

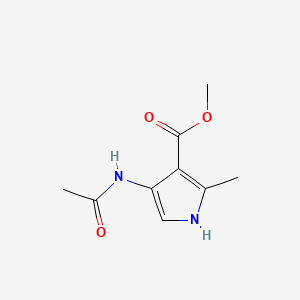
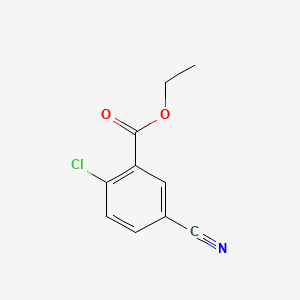
![6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B594529.png)
![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)
